molecular formula C15H17N5O2 B11835523 8-Amino-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 332904-70-8

8-Amino-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B11835523
CAS No.: 332904-70-8
M. Wt: 299.33 g/mol
InChI Key: SDYMUKSXRNKJDH-UHFFFAOYSA-N
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Description

8-Amino-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Alkylation: Introduction of the 4-methylbenzyl group through alkylation reactions.

    Amination: Introduction of the amino group at the 8-position using amination reactions.

    Methylation: Methylation of the purine ring at the 1 and 3 positions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzyl group.

    Reduction: Reduction reactions might target the purine ring or the benzyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as antiviral or anticancer agents.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating biological pathways. Molecular targets could include nucleic acids, proteins, or cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a stimulant found in coffee and tea.

    Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.

    Theobromine: 3,7-Dimethylxanthine, found in chocolate.

Uniqueness

8-Amino-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is unique due to the specific substitution pattern on the purine ring, which may confer distinct biological or chemical properties compared to other purines.

Properties

CAS No.

332904-70-8

Molecular Formula

C15H17N5O2

Molecular Weight

299.33 g/mol

IUPAC Name

8-amino-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C15H17N5O2/c1-9-4-6-10(7-5-9)8-20-11-12(17-14(20)16)18(2)15(22)19(3)13(11)21/h4-7H,8H2,1-3H3,(H2,16,17)

InChI Key

SDYMUKSXRNKJDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2N)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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